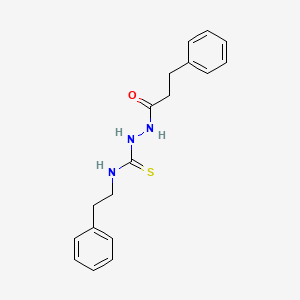![molecular formula C23H23N3O4S B5202919 13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B5202919.png)
13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one is a complex organic compound characterized by its unique structural features. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one typically involves multi-step synthetic routes. One common approach is the use of 3-amino-1,2,4-triazole as a key starting material. This compound can undergo various reactions with electrophiles in multi-component and one-pot reactions to form the desired heterocyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is crucial in industrial settings.
化学反应分析
Types of Reactions
13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly for its antimicrobial, antifungal, and anticancer activities.
Agrochemistry: It can be used as a lead compound for developing new agrochemicals with improved efficacy and reduced environmental impact.
Materials Science: The compound’s heterocyclic structure can be utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one involves its interaction with various molecular targets and pathways. The compound can act as a pharmacophore, interacting with biological receptors through hydrogen-bonding and dipole interactions . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other 1,2,4-triazole-containing scaffolds, such as:
Fluconazole: An antifungal agent.
Flupoxam: An herbicide.
Anastrozole: An anticancer agent.
Uniqueness
What sets 13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one apart is its unique combination of a sulfur-containing heterocycle with a trimethoxyphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
属性
IUPAC Name |
13-methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-25-22(27)16-11-14-12-7-5-6-8-15(12)24-18(14)19(26(16)23(25)31)13-9-10-17(28-2)21(30-4)20(13)29-3/h5-10,16,19,24H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFDWMBORORTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CC3=C(C(N2C1=S)C4=C(C(=C(C=C4)OC)OC)OC)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-methoxypropyl)-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B5202836.png)
![N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide](/img/structure/B5202841.png)
![3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B5202843.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-hydroxyethyl)-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5202844.png)

![ethyl 6-amino-5-cyano-2-ethyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5202864.png)
![N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide](/img/structure/B5202868.png)
![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)

![1-Benzyl-4-[(4-hexoxyphenyl)methyl]piperazine](/img/structure/B5202888.png)
![2,4-dichloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5202895.png)
![1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol](/img/structure/B5202907.png)
![3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5202911.png)
